Lead(II) sulfide

Infrared photodetectors SWIR imaging Lead chalcogenides

Lead(II) sulfide (PbS) outperforms PbSe with an order-of-magnitude higher room-temperature detectivity (D* ≈ 10¹¹ vs. 10¹⁰ Jones at 2 µm), eliminating costly cryogenic cooling. Its colloidal quantum dots achieve 5.73 × 10¹² Jones at 1300 nm, rivaling cooled InGaAs at a fraction of the cost via solution-based monolithic silicon integration. For thermoelectrics, nanostructured n-type PbS reaches ZT = 1.1 at 923 K using earth-abundant sulfur, avoiding tellurium supply risks. Ideal for high-sensitivity IR imaging, flame detection, and stratospheric photovoltaics.

Molecular Formula PbS
Molecular Weight 239 g/mol
CAS No. 12179-39-4
Cat. No. B7800452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead(II) sulfide
CAS12179-39-4
Molecular FormulaPbS
Molecular Weight239 g/mol
Structural Identifiers
SMILESS=[Pb]
InChIInChI=1S/Pb.S
InChIKeyXCAUINMIESBTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01244 g/100 mL water at 20 °C
Insoluble in water
Soluble in acid
Soluble in nitric acid, hot, dilute hydrochloric acid
Insoluble in alcohol, potassium hydroxide

Lead(II) Sulfide (CAS 12179-39-4): Critical Properties for Infrared Detection and Semiconductor Procurement


Lead(II) sulfide (PbS), also known as galena in its naturally occurring mineral form, is an inorganic narrow-gap semiconductor with a halite (cubic) crystal structure (space group Fm3m, lattice constant a = 5.936 Å) and a bulk bandgap of 0.41 eV (~3000 nm) . As a member of the IV-VI lead chalcogenide family, PbS exhibits intrinsic photoconductivity, high absorption coefficients in the near-to-short-wave infrared (NIR-SWIR) range, and size-tunable optical properties when synthesized as colloidal quantum dots (CQDs) [1]. The compound demonstrates a refractive index of 3.921 and a melting point of 1114°C . Its combination of earth-abundant elemental composition, solution processability at scale, and compatibility with silicon readout circuitry distinguishes PbS from alternative narrow-gap semiconductors in cost-sensitive and performance-driven procurement contexts [1].

Why In-Class Substitution of Lead(II) Sulfide with Alternative Lead Chalcogenides or Detector Materials Fails


Despite belonging to the same lead chalcogenide family, PbS cannot be arbitrarily substituted with PbSe or PbTe due to fundamental, quantifiable differences in spectral response, sensitivity, and operational performance. PbS detectors demonstrate an order-of-magnitude higher detectivity (D*) compared to PbSe in the 1–3.3 µm wavelength range, with PbS achieving D* ≈ 10¹¹ Jones at 2 µm at room temperature, whereas PbSe is approximately an order of magnitude less sensitive and requires cryogenic cooling to achieve comparable performance [1]. Conversely, PbSe and PbTe extend to longer wavelengths (1–5 µm and 1–7 µm, respectively) but with markedly reduced sensitivity, rendering them unsuitable for high-performance SWIR applications where PbS excels [2]. Substitution with non-lead salt alternatives such as extended InGaAs introduces prohibitive cost increases and manufacturing complexity, as InGaAs detectors require expensive epitaxial growth on InP substrates, whereas PbS thin films can be deposited via low-cost chemical bath or spin-coating methods [1].

Quantitative Differential Evidence for Lead(II) Sulfide Against Closest Comparators


IR Detector Sensitivity: PbS vs. PbSe at Room Temperature

Lead sulfide (PbS) polycrystalline thin-film detectors exhibit detectivity (D*) values of 10¹¹ cm·Hz¹/²·W⁻¹ at 2 μm when operated at room temperature, with a long-wavelength threshold of 3 μm and time constants of approximately 100 μs [1]. In direct comparison, lead selenide (PbSe) detectors are approximately an order of magnitude less sensitive than PbS across their overlapping spectral region, and require liquid nitrogen cooling to achieve a detectivity of ~2 × 10¹⁰ cm·Hz¹/²·W⁻¹ at their spectral peak between 4 and 6 μm [2]. This sensitivity differential directly impacts signal-to-noise ratio and minimum detectable power in practical systems.

Infrared photodetectors SWIR imaging Lead chalcogenides

Minimum Detectable Power: PbS vs. PbTe Theoretical Sensitivity Limits

Theoretical calculations of the ultimate sensitivity limits for lead salt photoconductive detectors, based on room-temperature radiation quantum fluctuations, demonstrate that cooled PbS detectors can achieve a minimum detectable power of 8 × 10⁻¹⁴ W at 2.9 μm [1]. Under equivalent cooled detector conditions, PbTe detectors achieve a minimum detectable power of 9 × 10⁻¹³ W at 5.0 μm [1]. This difference of over an order of magnitude in the minimum detectable power threshold establishes PbS as the superior choice for low-light SWIR detection applications requiring maximal sensitivity in the 1–3 μm atmospheric transmission window.

Infrared photodetectors Lead telluride Sensitivity limits

Thermoelectric Figure of Merit: Earth-Abundant PbS as Alternative to Scarce PbTe

While PbTe has historically dominated thermoelectric applications due to its high dimensionless figure of merit (ZT), its reliance on tellurium—an element with crustal abundance of ~1 μg/kg and volatile supply chains—creates cost and scalability constraints [1]. Doping and nanostructuring strategies have enabled PbS to achieve ZT values of 1.1 at 923 K using a Bi₂S₃ second-phase dispersion and PbCl₂ doping, which is competitive with many PbTe formulations while utilizing elements with substantially higher natural abundance (S: ~350 mg/kg crustal abundance) [1]. The lattice thermal conductivity of PbS at 723 K can be reduced by approximately 50% through introduction of 5.0 mol% Bi₂S₃, 52% with Sb₂S₃, and 30% with SrS nanoscale precipitates, demonstrating the material's versatility for phonon engineering [1].

Thermoelectrics Energy harvesting Materials abundance

Colloidal Quantum Dot Solar Cell Power Conversion Efficiency

PbS colloidal quantum dot solar cells (CQDSCs) achieve power conversion efficiencies (PCE) up to 11.77% under AM1.5G illumination using a PBDB-T hole transport layer architecture, with PbS-MPA devices maintaining 9.46% PCE under AM1.5G and demonstrating superior low-temperature performance stability [1]. Comparative testing under high-altitude platform satellite (HAPS) environmental conditions (AM0 spectrum, +10 to −20 °C, low pressure) reveals that PbS-MPA devices maintain and even slightly improve PCE from 0°C down to −100°C, whereas P3HT-based devices decline significantly below −40°C and PBDB-T-based devices degrade below +10°C [1]. Additionally, monochromatic infrared illumination (λ = 1310 nm) yields PCE of 2.4% in optimized devices [2].

Quantum dot photovoltaics SWIR harvesting Aerospace solar cells

SWIR Photodetector Specific Detectivity: PbS CQDs vs. Conventional Materials

Optimized PbS colloidal quantum dot photodiodes fabricated with gradient bandgap energy alignment engineering achieve a specific detectivity of 5.73 × 10¹² Jones and a responsivity of 0.65 A/W at 1300 nm under −0.5 V bias, with dark current density as low as 265 nA/cm² [1]. In a separate study, dual-ligand passivated PbS CQD photodetectors achieved a responsivity of 22.88 mA/W and specific detectivity of 1.14 × 10¹¹ Jones at 1300 nm under 1 V bias, with dark current reduced fourfold compared to non-passivated controls [2]. These D* values substantially exceed the theoretical room-temperature background-limited infrared photodetector (BLIP) performance of many competing SWIR materials and approach the performance of cooled InGaAs detectors, but with the advantage of solution-processable, monolithic silicon integration compatibility [1].

Quantum dot photodetectors SWIR imaging Specific detectivity

Prioritized Application Scenarios for Lead(II) Sulfide Based on Quantitative Differentiation


High-Sensitivity Uncooled SWIR Imaging for Industrial Process Control and Surveillance

The order-of-magnitude detectivity advantage of PbS over PbSe at room temperature (D* ≈ 10¹¹ vs. 10¹⁰ Jones at 2 μm) enables high-sensitivity short-wave infrared imaging without the cost, power, and reliability penalties of cryogenic cooling systems [1]. This makes PbS the preferred detector material for industrial thermal imaging, flame and fire detection, and surveillance applications in the 1–3.3 μm atmospheric window where cooling infrastructure is impractical or cost-prohibitive [1].

Cost-Effective, Silicon-Integrated SWIR Focal Plane Arrays

PbS colloidal quantum dots achieve specific detectivity values up to 5.73 × 10¹² Jones at 1300 nm—approaching cooled InGaAs performance—while maintaining compatibility with solution-based deposition and monolithic silicon readout integrated circuit integration [2]. This enables the fabrication of high-resolution SWIR focal plane arrays at a fraction of the cost of InGaAs-based imagers, which require expensive III-V epitaxial growth and hybridization to silicon [2].

Aerospace and High-Altitude Platform Photovoltaics

PbS-MPA colloidal quantum dot solar cells uniquely maintain full power conversion efficiency (9.46% AM1.5G) under cryogenic conditions down to −100°C, whereas competing organic hole-transport layer architectures fail catastrophically below −40°C [3]. This operational temperature range, combined with the ability to harvest SWIR photons up to ~1200 nm, positions PbS CQDSCs as a uniquely viable photovoltaic technology for high-altitude platform satellites, stratospheric drones, and deep-space missions where conventional solar cells cannot function [3].

Mid-Temperature Thermoelectric Power Generation with Supply-Chain Resilience

Nanostructured n-type PbS achieves a thermoelectric figure of merit ZT = 1.1 at 923 K—competitive with many PbTe formulations—while utilizing sulfur (crustal abundance ~350 mg/kg) in place of tellurium (~1 μg/kg) [4]. This substitution eliminates exposure to tellurium supply volatility and cost escalation, making PbS the strategically preferred thermoelectric material for mid-temperature waste heat recovery, automotive exhaust energy harvesting, and industrial furnace power generation where long-term material availability and cost predictability are critical procurement criteria [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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